Eu(fod)3-d30
Overview
Description
Eu(fod)3-d30, also known as EUROSHIFT-FOD-D(30), is a variant of the chemical compound Eu(fod)3 . The full name of Eu(fod)3 is Europium Tris (6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionate) . It is primarily used as a shift reagent in NMR spectroscopy .
Synthesis Analysis
Eu(fod)3 has been used in the stereoselective allylation of oxysuccinate derivatives . It was used in the Mitsunobu reaction for the introduction of the prenyl side chain, followed by the europium-catalyzed Claisen rearrangement .Molecular Structure Analysis
Eu(fod)3 consists of three bidentate ligands bound to a Eu(III) center. The metal atom has an electron configuration of f6. The six electrons are unpaired—each in a different singly-occupied f-orbital—which makes the molecule highly paramagnetic .Chemical Reactions Analysis
Eu(fod)3 serves as a Lewis acid catalyst in organic synthesis including stereoselective Diels-Alder and aldol addition reactions. For example, Eu(fod)3 catalyzes the cyclocondensations of substituted dienes with aromatic and aliphatic aldehydes to yield dihydropyrans, with high selectivity for the endo product .Physical And Chemical Properties Analysis
Eu(fod)3 is a yellow powder with a melting point of 203 to 207 °C . It is soluble in organic solvents but insoluble in water .Scientific Research Applications
NMR Spectral Studies
- Structural Elucidation of Flavones : Eu(fod)3 has been applied in nuclear magnetic resonance (NMR) spectral studies for structural assignments of flavone derivatives and other compounds like biflavones, isoflavones, and xanthones. The lanthanide-induced shifts facilitated by Eu(fod)3 enable distinguishing signals from specific hydrogen atoms in these molecules (Okigawa et al., 1975).
Radioluminescence and Dosimetry
- Fiberoptic Dosimetry : Eu(fod)3 has been investigated in the context of fiberoptic dosimetry, particularly for in-vivo, real-time dosimetry in radiotherapy treatments. Studies have found that certain materials like YVO4:Eu are suitable for use as scintillators in fiberoptic dosimetry (FOD) systems, indicating potential applications of Eu(fod)3 in similar contexts (Martínez et al., 2017).
Chemical and Luminescence Studies
- Chemiluminescence in Oxidation Reactions : The oxidation of Eu(fod)3 by agents like dimethyldioxirane (DMD) has been observed to produce chemiluminescence. This phenomenon, where the excitation of europium(III) occurs due to energy released upon oxidation of ligands, highlights the potential use of Eu(fod)3 in studying chemiluminescent reactions (Kazakov et al., 2001).
Spectroscopic Studies
- Spectroscopy of Adsorbed Complexes : Research involving the adsorption and spectroscopy of Eu(fod)3 on inorganic–organic hybrids like amorphous silicon has been conducted. Such studies provide insights into the behavior of Eu(fod)3 complexes in various environments, which is crucial for applications in materials science (Farias et al., 2002).
Luminescence Lifetime and Thermal Quenching Studies
- Luminescence Lifetime Measurements : Studies have been conducted on the luminescence lifetime of Eu(fod)3 solutions under varying conditions, providing essential data on the thermal quenching mechanisms and ligand-to-metal charge transfer processes in these complexes (Villata et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one;(Z)-5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b5-4-;;;/i3*1D3,2D3,3D3,4D; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXLMYFGTHAWDC-FONBAFMVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]/C(=C(\C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/O)/C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33EuF21O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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